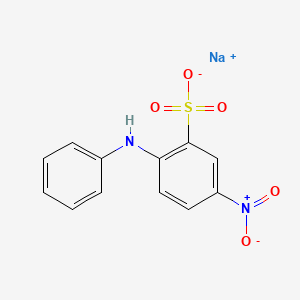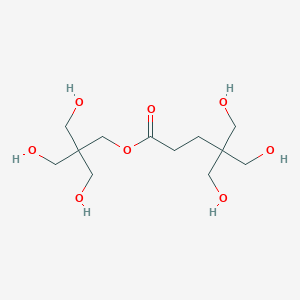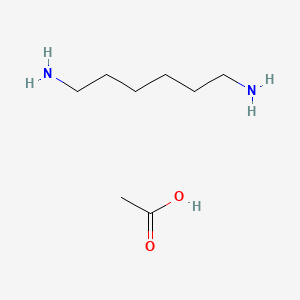
Hexane-1,6-diamine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane-1,6-diamine acetate, also known as hexamethylenediamine acetate, is an organic compound with the formula C6H16N2·C2H4O2. It consists of a hexamethylene hydrocarbon chain terminated with amine functional groups and an acetate group. This compound is a diamine, meaning it has two amine groups, which makes it highly reactive and useful in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexane-1,6-diamine acetate can be synthesized through the hydrogenation of adiponitrile. The reaction involves the following steps:
Hydrogenation of Adiponitrile: Adiponitrile (NC(CH2)4CN) is hydrogenated in the presence of a catalyst such as cobalt or iron, and ammonia. The reaction conditions typically include high pressure and temperature. [ \text{NC(CH}_2\text{)}_4\text{CN} + 4\text{H}_2 \rightarrow \text{H}_2\text{N(CH}_2\text{)}_6\text{NH}_2 ]
Formation of Acetate: The resulting hexane-1,6-diamine is then reacted with acetic acid to form this compound. [ \text{H}_2\text{N(CH}_2\text{)}_6\text{NH}_2 + \text{CH}_3\text{COOH} \rightarrow \text{C}{16}\text{N}_2\cdot\text{C}_2\text{H}_4\text{O}_2 ]
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The hydrogenation of adiponitrile is conducted in large reactors with continuous feed of reactants and catalysts. The reaction is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Hexane-1,6-diamine acetate undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (R-X) are used in substitution reactions.
Major Products
Oxidation: Nitro compounds.
Reduction: Primary amines.
Substitution: Alkylated amines.
Aplicaciones Científicas De Investigación
Hexane-1,6-diamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers, such as nylon 6,6.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and resins.
Mecanismo De Acción
The mechanism of action of hexane-1,6-diamine acetate involves its ability to interact with various molecular targets due to its amine groups. These interactions can lead to the formation of covalent bonds with other molecules, facilitating chemical reactions. The acetate group can also participate in esterification reactions, further expanding its reactivity.
Comparación Con Compuestos Similares
Hexane-1,6-diamine acetate can be compared with other similar compounds such as:
Pentylamine: A shorter chain diamine with similar reactivity but different physical properties.
Cadaverine: A diamine with a similar structure but different applications.
Methylhexanamine: A structurally related compound with different functional groups and uses.
Uniqueness
This compound is unique due to its combination of amine and acetate groups, which provides it with a distinct reactivity profile. This makes it particularly useful in the synthesis of polymers and other complex molecules.
Propiedades
Número CAS |
54617-20-8 |
|---|---|
Fórmula molecular |
C8H20N2O2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
acetic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C6H16N2.C2H4O2/c7-5-3-1-2-4-6-8;1-2(3)4/h1-8H2;1H3,(H,3,4) |
Clave InChI |
HSKTULZIVGWQHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C(CCCN)CCN |
Números CAS relacionados |
36994-77-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
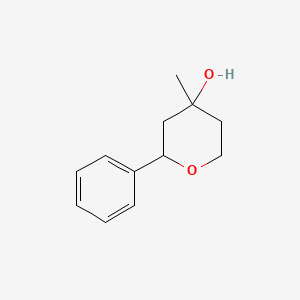


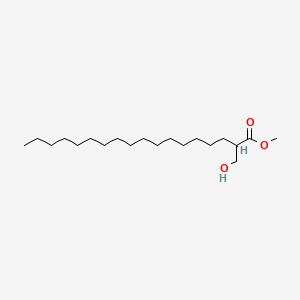
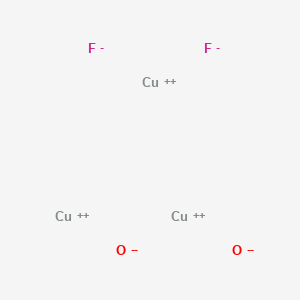
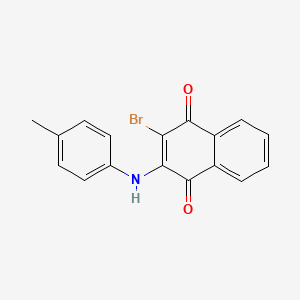
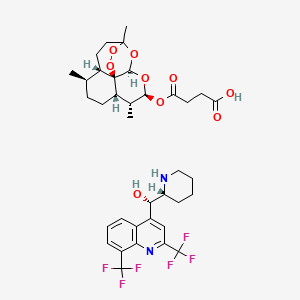
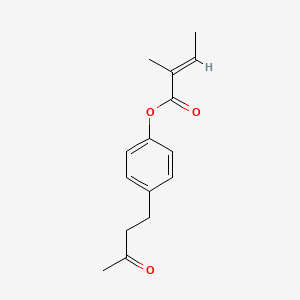
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
